molecular formula C11H16ClNO2 B3037824 D-Phenylalanine ethyl ester hydrochloride CAS No. 63060-94-6

D-Phenylalanine ethyl ester hydrochloride

Cat. No. B3037824
CAS RN: 63060-94-6
M. Wt: 229.7 g/mol
InChI Key: FPFQPLFYTKMCHN-HNCPQSOCSA-N
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Description

D-Phenylalanine ethyl ester hydrochloride is a chemical compound with the linear formula C6H5CH2CH(NH2)COOC2H5 · HCl . It has a molecular weight of 229.70 . This compound is used as an enzyme substrate and is often employed in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.CCOC(=O)C@@HCc1ccccc1 . This indicates the presence of an ethyl ester group (CCOC=O) and a phenyl group (Cc1ccccc1) in the molecule .

Scientific Research Applications

Enzymatic Synthesis of Oligopeptides

D-Phenylalanine ethyl ester hydrochloride has been studied in the enzymatic synthesis of oligopeptides. Viswanathan et al. (2010) explored its use in protease-catalyzed oligomerization, highlighting the effectiveness of water miscible cosolvents in these reactions. They demonstrated that such conditions can transform reactions from heterogeneous to homogeneous states, which is a significant advancement in oligopeptide synthesis (Viswanathan et al., 2010).

Esterase Activity Determination

Kuromizu et al. (1983) developed a substrate, Dns-L-phenylalanine ethyl ester, for determining the esterase activity of α-chymotrypsin and similar enzymes. This substrate, due to its high UV absorption, allowed clear separation of products and substrates in high-performance liquid chromatography, enhancing the sensitivity of enzyme activity assays (Kuromizu et al., 1983).

Resolution of Amino Acid Isomers

The resolution of ring-substituted phenylalanines, including D- and L-isomers, was achieved by Tong et al. (1971) through the action of α-chymotrypsin on their ethyl esters. This process is critical for obtaining high-purity isomers for further scientific studies (Tong et al., 1971).

Micelle Surface Reactions

Kawabata and Kinoshita (1974) explored the reactivity of phenylalanine S-dodecyl ester hydrochloride compared to its ethyl ester counterpart. Their research suggested the occurrence of matrix reactions on the micelle surface, which could have implications in the study of surface chemistry and catalysis (Kawabata & Kinoshita, 1974).

Stereoselectivity in Biological Systems

Wickramasinghe et al. (1991) found that at pH 5, the transfer of phenylalanine from the adenylate anhydride to ester is more efficient for the L isomer compared to the D isomer. This research offers insights into the stereoselectivity of amino acids in biological systems (Wickramasinghe et al., 1991).

Safety and Hazards

D-Phenylalanine ethyl ester hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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